molecular formula C9H7F13O B1282505 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol CAS No. 110254-90-5

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Cat. No.: B1282505
CAS No.: 110254-90-5
M. Wt: 378.13 g/mol
InChI Key: BWMXVEIMUXVSEX-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is a fluorinated organic compound characterized by its high fluorine content. This compound is notable for its unique chemical properties, which include high thermal stability, low surface energy, and significant resistance to solvents and acids. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol typically involves multiple steps, starting from simpler fluorinated precursors One common method involves the reaction of heptafluoroheptan-1-ol with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce heptafluoroheptane derivatives.

Scientific Research Applications

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: It is used in the production of high-performance materials, such as fluoropolymers and surfactants, which benefit from its chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol exerts its effects involves interactions at the molecular level. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interactions with other molecules. This can affect various pathways, such as enzyme inhibition or activation, and alter the physical properties of materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(trifluoromethyl)-2,2-bipyridine
  • 4,4-Bis(trifluoromethyl)stilbene
  • Hexafluoroisopropanol

Uniqueness

Compared to similar compounds, 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol stands out due to its higher degree of fluorination, which imparts superior chemical resistance and thermal stability. This makes it particularly valuable in applications requiring extreme conditions, such as high-performance coatings and advanced electronic materials.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O/c10-5(11,6(12,13)9(20,21)22)4(2-1-3-23,7(14,15)16)8(17,18)19/h23H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXVEIMUXVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545622
Record name 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110254-90-5
Record name 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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